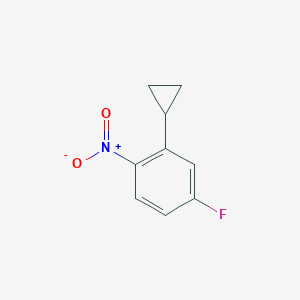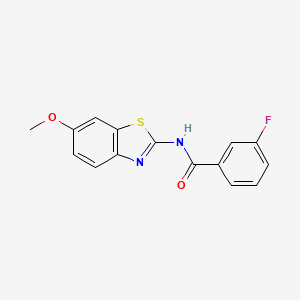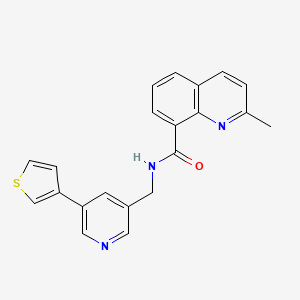
5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 1432677-75-2 . It has a molecular weight of 265.19 and its molecular formula is C10H18Cl2N4 . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C10H16N4.2ClH/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7;;/h4-6,14H,1-3H3,(H3,11,12);2*1H . This code provides a standard way to encode the molecular structure using text.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (265.18 ), molecular formula (C10H18Cl2N4 ), and its physical form (powder ). It is stored at 4 degrees Celsius . Unfortunately, the boiling point was not available in the search results .Aplicaciones Científicas De Investigación
Formation of N-heterocycles via Thermal Reactions Thermal reactions of N-benzylidene- and N-(2-pyridylmethylidene)-tert-butylamines under flash vacuum thermolysis conditions led to the formation of N-heterocycles. This study illustrates the potential of tert-butylamine derivatives in synthesizing complex molecular structures through thermal reactions, supported by DFT calculations and UV-photoelectron spectroscopy for in-situ monitoring of thermolysis products (Vu et al., 2013).
Development of New Aminomethylphenol for Malaria Research on trifluoromethyl-substituted pyridine and pyrimidine analogues of 2-aminomethylphenols, including compounds similar to 5-(Tert-butylamino)pyridine-2-carboximidamide, has led to the selection of JPC-3210 as a lead compound for preclinical development for malaria treatment and prevention. This compound exhibited superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines and greater in vivo efficacy against murine malaria (Chavchich et al., 2016).
Sonogashira-Type Reactions and Pyridine Ring Formation A study on 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions, followed by pyridine ring formation in the presence of tert-butylamine, showcases the utility of tert-butylamine derivatives in synthesizing pyridine-based compounds. This methodology offers a straightforward approach to Pyrazolo[4,3-c]pyridines, highlighting the versatility of such amines in organic synthesis (Vilkauskaitė et al., 2011).
Synthesis of Potent Deoxycytidine Kinase Inhibitors In the context of developing new classes of potent deoxycytidine kinase inhibitors, a practical synthesis route for a key intermediate, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride, was established starting from commercially available materials. This process, which includes the use of tert-butylamine derivatives, demonstrates an economical synthesis pathway for key pharmaceutical intermediates (Zhang et al., 2009).
Safety and Hazards
The safety information for 5-(Tert-butylamino)pyridine-2-carboximidamide dihydrochloride includes several hazard statements and precautionary statements . The hazard statements include H315, H319, and H335 , which correspond to causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively. The precautionary statements include measures to take in case of exposure or if specific incidents occur .
Propiedades
IUPAC Name |
5-(tert-butylamino)pyridine-2-carboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c1-10(2,3)14-7-4-5-8(9(11)12)13-6-7;;/h4-6,14H,1-3H3,(H3,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKUHAXBBDUWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=CN=C(C=C1)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B2779484.png)
![2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-4-chloro-1,3-benzothiazole](/img/structure/B2779488.png)

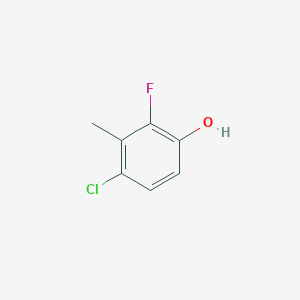

![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2779496.png)
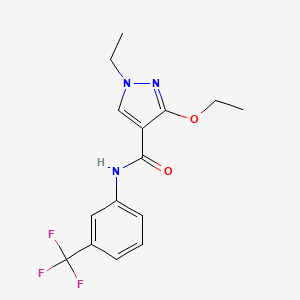
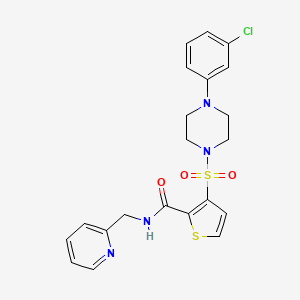

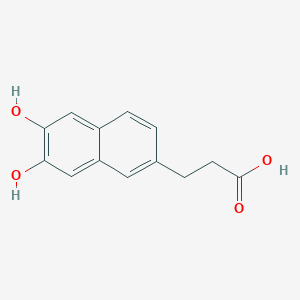
![Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate](/img/structure/B2779502.png)
